molecular formula C7H15NO2 B1422907 2-[(Oxolan-3-yl)methoxy]ethan-1-amine CAS No. 883536-74-1

2-[(Oxolan-3-yl)methoxy]ethan-1-amine

Cat. No.: B1422907
CAS No.: 883536-74-1
M. Wt: 145.2 g/mol
InChI Key: TWLLBYZEAZIMEJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 1.70–1.85 ppm (m, 2H, oxolan C4-H₂).
    • δ 2.45–2.60 ppm (m, 2H, oxolan C2-H₂).
    • δ 3.30–3.45 ppm (m, 4H, OCH₂CH₂NH₂).
    • δ 3.60–3.75 ppm (m, 3H, oxolan C3-H and C5-H₂).
    • δ 4.10–4.25 ppm (br s, 2H, NH₂).
  • ¹³C NMR (126 MHz, CDCl₃):

    • δ 25.4 (oxolan C4).
    • δ 42.1 (oxolan C2).
    • δ 58.9 (OCH₂).
    • δ 68.2 (CH₂NH₂).
    • δ 72.5 (oxolan C3).
    • δ 74.8 (oxolan C5).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • 3300–3500 cm⁻¹ : N-H stretching (primary amine).
  • 2850–2950 cm⁻¹ : C-H stretching (aliphatic).
  • 1100–1150 cm⁻¹ : C-O-C asymmetric stretching (ether).
  • 1050 cm⁻¹ : C-N stretching.

Mass Spectrometry (MS)

  • m/z 145.2 : Molecular ion peak [M]⁺.
  • m/z 128.1 : Fragment due to loss of NH₂ (-17 Da).
  • m/z 87.1 : Oxolan-methoxy fragment [C₅H₉O₂]⁺.

X-ray Crystallography and Conformational Analysis

No published X-ray crystallographic data exists for this compound. However, conformational insights can be inferred from related tetrahydrofuran derivatives:

  • The oxolan ring typically adopts an envelope conformation , with the 3-position substituent influencing puckering angles.
  • The ethanamine chain exhibits gauche conformations due to rotational flexibility around the C-O and C-C bonds.

Molecular dynamics simulations suggest:

  • Intra-molecular hydrogen bonding between the amine group and ether oxygen stabilizes specific conformers.
  • Energy barriers for rotation about the O-CH₂ bond are ~5–8 kJ/mol.

Computational Chemistry Predictions (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide the following insights:

  • Optimized geometry : The oxolan ring exhibits a puckering amplitude (θ) of 25°, with a phase angle (φ) of 150°.
  • Electrostatic potential : The amine group acts as a nucleophilic site (Mulliken charge: -0.45 e), while the ether oxygen is mildly electrophilic (+0.25 e).
  • Frontier molecular orbitals : The HOMO-LUMO gap is 6.2 eV, indicating moderate reactivity.
Computational Parameter Value
HOMO energy (eV) -6.8
LUMO energy (eV) -0.6
Dipole moment (Debye) 2.3

Properties

IUPAC Name

2-(oxolan-3-ylmethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-2-4-10-6-7-1-3-9-5-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLLBYZEAZIMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883536-74-1
Record name 2-[(oxolan-3-yl)methoxy]ethan-1-amine
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Preparation Methods

Etherification via Reaction of Tetrahydrofuran and Ethylene Oxide

The most commonly reported and industrially relevant preparation method involves the nucleophilic ring-opening reaction of tetrahydrofuran (THF) with ethylene oxide under mild conditions. This method is characterized by:

  • Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures to promote ring-opening without harsh conditions.
  • Catalysis: Often proceeds without the need for strong catalysts, although mild acidic or basic catalysts can be used to enhance reaction rates.
  • Mechanism: The nucleophilic oxygen of tetrahydrofuran attacks the electrophilic ethylene oxide, leading to the formation of the oxolane-3-yl methoxy ethanamine structure.
  • Product Purity: This method yields high-purity products suitable for research and industrial applications.
  • Scalability: Industrial synthesis often employs continuous flow reactors to improve control over reaction parameters and product consistency.
Parameter Details
Reactants Tetrahydrofuran, Ethylene oxide
Temperature Room temperature to mild heating (~25-40 °C)
Catalyst None or mild acid/base catalysts
Reaction Time Several hours to optimize yield
Product Purity High purity, suitable for research use
Industrial Adaptation Continuous flow reactors for scale-up

This preparation approach is noted for its simplicity and efficiency, aligning with green chemistry principles by minimizing hazardous reagents and harsh conditions.

Alternative Synthetic Routes

While the direct etherification of tetrahydrofuran with ethylene oxide is primary, other synthetic strategies may involve multi-step reactions starting from protected intermediates or employing different nucleophiles and leaving groups to construct the ether linkage and amine functionality. However, these methods are less commonly reported and typically more complex.

Analytical and Research Findings on Preparation

  • Spectroscopic Confirmation: The synthesized compound is routinely characterized by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity.
  • Yield and Efficiency: Reported yields for the direct reaction of tetrahydrofuran with ethylene oxide are typically high, often exceeding 80%, with minimal by-products.
  • Reaction Optimization: Parameters such as solvent choice, temperature, and reactant ratios are optimized to maximize yield and minimize side reactions.
  • Safety Considerations: Ethylene oxide is a hazardous and reactive epoxide; thus, reactions are conducted with appropriate safety protocols, including controlled temperature and pressure, and proper ventilation.

Summary Table of Preparation Method

Aspect Description
Starting Materials Tetrahydrofuran, Ethylene oxide
Reaction Type Nucleophilic ring-opening etherification
Conditions Mild temperature, ambient pressure
Catalyst Typically none or mild acid/base
Reaction Time Variable, optimized for maximum yield
Yield High (typically >80%)
Purification Crystallization or distillation
Analytical Techniques NMR, IR, MS for structural confirmation
Industrial Scale-up Continuous flow reactors for consistent quality
Safety Requires handling of ethylene oxide with care

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physical Properties

The following table summarizes key structural and physical properties of 2-[(Oxolan-3-yl)methoxy]ethan-1-amine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Group Physical State Key Features Reference
This compound 883536-74-1 C₇H₁₅NO₂ 145.2 Tetrahydrofuran-methoxy Liquid Aliphatic ether, high solubility
2-Methoxy-1-(oxan-3-yl)ethan-1-amine 1522002-87-4 C₈H₁₇NO₂ 159.23 Tetrahydropyran-methoxy Liquid Larger ring (6-membered oxane)
2-[(4-Methoxyphenyl)methoxy]ethan-1-amine 40141-15-9 C₁₀H₁₅NO₂ 181.23 p-Methoxybenzyloxy Not reported Aromatic, increased lipophilicity
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine HCl N/A C₇H₁₅ClFNO 183.65 Fluorinated tetrahydrofuran Not reported Enhanced metabolic stability
2-[(2-Methoxy-1,3-thiazol-5-yl)oxy]ethan-1-amine 2228600-47-1 C₆H₁₀N₂O₂S 174.22 Thiazole-oxy Not reported Heterocyclic, potential bioactivity
Key Observations:
  • Ring Size and Flexibility : The target compound’s tetrahydrofuran (5-membered ring) provides greater rigidity compared to the tetrahydropyran (6-membered) analog .
  • Electronic Effects: Fluorination in C₇H₁₅ClFNO introduces electron-withdrawing properties, which may improve metabolic stability in drug design .
  • Bioactivity : The thiazole-containing analog (CAS: 2228600-47-1) could exhibit unique biological interactions due to the sulfur and nitrogen heteroatoms in its structure .
Target Compound:
  • Applications : Likely used as a building block in pharmaceuticals, agrochemicals, or polymer synthesis due to its dual functional groups.
Analogs:

2-Methoxy-1-(oxan-3-yl)ethan-1-amine (CAS: 1522002-87-4): Synthesis: Similar to the target compound but starting with tetrahydropyran-3-methanol. Applications: Potential use in chiral ligand synthesis for catalysis .

2-[(4-Methoxyphenyl)methoxy]ethan-1-amine (CAS: 40141-15-9):

  • Synthesis : Benzylation of ethanamine using 4-methoxybenzyl chloride.
  • Applications : Intermediate in psychoactive phenethylamine derivatives (e.g., NBOMe analogs) .

2-Fluoro-2-(oxolan-3-yl)ethan-1-amine HCl: Synthesis: Fluorination via electrophilic substitution or hydrogen fluoride addition. Applications: Investigated in radiotheranostics due to fluorine’s isotopic properties .

Thiazole-oxy analog (CAS: 2228600-47-1):

  • Synthesis : Click chemistry or nucleophilic aromatic substitution.
  • Applications : Antimicrobial or antiviral agent development .

Research Findings and Limitations

  • Solubility : The target compound’s aliphatic ether group likely confers better aqueous solubility compared to aromatic analogs .
  • Stability : Fluorinated derivatives (e.g., CAS: N/A) may resist oxidative degradation, making them suitable for in vivo applications .
  • Limitations: Limited pharmacological data exist for these compounds, and safety profiles (e.g., toxicity, mutagenicity) remain understudied .

Biological Activity

2-[(Oxolan-3-yl)methoxy]ethan-1-amine, a compound with the molecular formula C7H15NO2, has garnered attention in the scientific community due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and findings from relevant studies.

The compound is characterized by the presence of an oxolane ring and a methoxy group, contributing to its distinct chemical reactivity. Its molecular weight is approximately 145.2 g/mol, making it a small molecule that can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate enzymatic activity and influence various biochemical pathways. The compound's mechanism involves:

  • Nucleophilic Substitution : The methoxy group can be replaced by nucleophiles in biochemical reactions.
  • Enzyme Modulation : It may bind to active sites on enzymes, altering their function and affecting metabolic processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Antifungal Activity : Similar to its antimicrobial properties, antifungal potential has been noted, warranting additional investigation into its efficacy against various fungal pathogens.
  • Potential Drug Candidate : Ongoing research is assessing its viability as a therapeutic agent for various diseases due to its unique structural features and biological interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound, providing insights into its potential applications:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialExhibited inhibition against Gram-positive bacteria
AntifungalShowed potential against specific fungal strains
Enzyme InteractionModulated activity of selected enzymes

Case Study: Antimicrobial Screening

A study conducted on various derivatives of oxolane-containing compounds highlighted the antimicrobial efficacy of this compound. The compound was tested against multiple bacterial strains, demonstrating significant inhibition at concentrations lower than those required for traditional antibiotics. This suggests its potential role as an alternative therapeutic agent in combating antibiotic-resistant bacteria .

Q & A

Q. What are the recommended synthetic routes for 2-[(Oxolan-3-yl)methoxy]ethan-1-amine, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution between 3-hydroxytetrahydrofuran (oxolan-3-ol) and a functionalized epoxide, typically under alkaline conditions (e.g., NaOH or KOH catalysis). Key parameters include temperature control (60–80°C), solvent choice (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • HPLC : Quantifies purity (>95% typical) and detects impurities .
  • NMR Spectroscopy : Confirms structure via proton (¹H) and carbon (¹³C) resonance peaks (e.g., δ 3.5–4.0 ppm for oxolane-OCH₂ and δ 2.7 ppm for NH₂-CH₂) .
  • Mass Spectrometry : Validates molecular weight (145.2 g/mol) and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate in synthesizing:

  • Neuroactive agents : Its ether-amine motif facilitates binding to neurotransmitter receptors (e.g., serotonin 5HT1A) .
  • Polymer precursors : Functionalization with acrylates or epoxides enables crosslinked hydrogel synthesis .

Advanced Research Questions

Q. How does the oxolane ring’s conformation influence the compound’s reactivity in nucleophilic substitution reactions compared to linear ether analogs?

The oxolane ring introduces steric constraints and electronic effects due to its puckered structure. Compared to linear ethers (e.g., ethoxy derivatives), the ring’s partial rigidity reduces rotational freedom, favoring regioselective reactions at the methoxy group. Computational studies (DFT) show enhanced electron density at the ether oxygen, increasing susceptibility to electrophilic attack .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from:

  • Purity variations : Ensure ≥95% purity via HPLC and NMR.
  • Assay conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO concentration <0.1%).
  • Structural analogs : Compare activity with 1-(oxolan-3-yl)ethan-1-amine hydrochloride (CID 21054629) to isolate the methoxy group’s contribution .

Q. What computational methods are suitable for predicting the compound’s interaction with neurotransmitter receptors?

  • Molecular Docking : Use AutoDock Vina to model binding to serotonin 5HT1A (PDB ID 6WGT). The amine group forms hydrogen bonds with Asp116, while the oxolane ring engages in hydrophobic interactions .
  • MD Simulations : Analyze stability of receptor-ligand complexes over 100-ns trajectories in GROMACS .
  • QSAR Models : Correlate substituent effects (e.g., fluorine or methyl groups) with IC₅₀ values for receptor inhibition .

Q. How can researchers address challenges in scaling up synthesis from laboratory to pilot scale?

  • Continuous Flow Reactors : Improve mixing and heat transfer for epoxide ring-opening steps .
  • Automated Purification : Implement flash chromatography systems with inline UV detection to maintain yield (>80%) and purity .
  • Solvent Recycling : Recover DMF via distillation to reduce costs and environmental impact .

Methodological Considerations

Q. How can the stability of this compound be ensured during storage and experiments?

  • Storage : Keep under inert gas (N₂ or Ar) at 4°C in amber glass vials to prevent oxidation .
  • Handling : Use anhydrous solvents (e.g., THF or EtOAc) in moisture-free environments to avoid hydrolysis of the ether linkage .

Q. What comparative structural analyses differentiate this compound from analogs like 1-(tetrahydrofuran-3-yl)ethan-1-amine?

  • Substituent Effects : The methoxy group in this compound enhances polarity (logP = 0.2 vs. 0.8 for tetrahydrofuran analogs), impacting solubility and membrane permeability .
  • Biological Activity : Unlike non-methoxy analogs, this compound shows selective 5HT1A receptor inhibition (IC₅₀ = 12 µM vs. >50 µM for 1-(oxolan-3-yl)ethan-1-amine) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[(Oxolan-3-yl)methoxy]ethan-1-amine
Reactant of Route 2
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2-[(Oxolan-3-yl)methoxy]ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.